molecular formula C10H7BrN2 B11874264 8-Bromo-6-methylindolizine-2-carbonitrile

8-Bromo-6-methylindolizine-2-carbonitrile

Cat. No.: B11874264
M. Wt: 235.08 g/mol
InChI Key: KRDPSYOQBNTFLJ-UHFFFAOYSA-N
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Description

8-Bromo-6-methylindolizine-2-carbonitrile is a chemical compound belonging to the indolizine family, which is characterized by a nitrogen-containing heterocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylindolizine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of radical cyclization or cross-coupling reactions. These methods are favored due to their efficiency in constructing the indolizine ring and forming C–C or C–X bonds .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-methylindolizine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted indolizine compounds .

Mechanism of Action

The mechanism of action of 8-Bromo-6-methylindolizine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .

Comparison with Similar Compounds

  • 6-Methylindolizine-2-carbonitrile
  • 8-Bromoindolizine-2-carbonitrile
  • 6-Methylindolizine-2-carboxylate

Comparison: 8-Bromo-6-methylindolizine-2-carbonitrile stands out due to the presence of both bromine and methyl groups, which confer unique chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and a broader range of applications in both research and industry .

Properties

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

8-bromo-6-methylindolizine-2-carbonitrile

InChI

InChI=1S/C10H7BrN2/c1-7-2-9(11)10-3-8(4-12)6-13(10)5-7/h2-3,5-6H,1H3

InChI Key

KRDPSYOQBNTFLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=C2C(=C1)Br)C#N

Origin of Product

United States

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